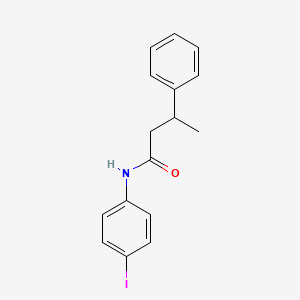

N-(4-iodophenyl)-3-phenylbutanamide

Description

N-(4-iodophenyl)-3-phenylbutanamide is a synthetic amide compound characterized by a butanamide backbone (four-carbon chain with an amide group), a 3-phenyl substituent on the butanoyl group, and a 4-iodophenyl moiety attached to the nitrogen atom.

Properties

IUPAC Name |

N-(4-iodophenyl)-3-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO/c1-12(13-5-3-2-4-6-13)11-16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJPJHWGLHYCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=C(C=C1)I)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-phenylbutanamide typically involves the coupling of 4-iodoaniline with 3-phenylbutanoic acid. One common method is the amidation reaction, where the carboxylic acid group of 3-phenylbutanoic acid reacts with the amine group of 4-iodoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-phenylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis and Properties

N-(4-Iodophenyl)-3-phenylbutanamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enhancing its utility in creating more complex molecules. The compound can undergo several reactions, including oxidation, reduction, and substitution, making it valuable for synthetic chemists.

Key Properties

- Molecular Formula: C16H16I N

- Molecular Weight: 319.20 g/mol

- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Chemistry

This compound is utilized as a reagent in chemical reactions and as a precursor for synthesizing other compounds. It has been employed in the development of various phenethylamide derivatives, which exhibit diverse biological activities.

Biological Studies

The compound has garnered attention for its potential biological activities:

- Quorum Sensing Inhibition: Research indicates that analogs of this compound may act as quorum sensing inhibitors (QSIs) against pathogenic bacteria such as Vibrio harveyi. QSIs can disrupt bacterial communication, potentially leading to new therapeutic strategies for treating infections .

- Antiviral Properties: Preliminary studies suggest that this compound may possess antiviral activity, although further research is needed to elucidate the mechanisms involved .

Medicinal Chemistry

The compound has been investigated for its therapeutic potential:

- Pain Management: this compound derivatives have been explored for their efficacy in treating itch associated with chronic skin conditions like atopic dermatitis and prurigo nodularis .

- Cancer Research: Some studies have indicated that related compounds might exhibit anticancer properties, warranting further investigation into their mechanisms of action .

Case Study 1: Quorum Sensing Inhibition

A study conducted on a series of phenethylamide derivatives, including this compound, demonstrated their ability to inhibit bioluminescence in Vibrio harveyi. The most active derivative showed an IC50 value significantly lower than previously reported QSIs, highlighting the compound's potential as a lead for developing new antibacterial agents .

Case Study 2: Antiviral Activity

Research into the antiviral properties of this compound revealed promising results against certain viral strains. The compound's mechanism appears to involve interference with viral replication processes, although detailed pathways remain to be fully elucidated .

Data Tables

| Application Area | Details |

|---|---|

| Chemistry | Building block for complex organic synthesis |

| Biological Activity | Potential QSI against Vibrio harveyi |

| Medicinal Chemistry | Investigated for pain management and anticancer properties |

| Antiviral Properties | Preliminary evidence suggests activity against specific viral strains |

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The iodine atom can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Halogen-Substituted Phenylamides

Key Comparison : The influence of halogen substituents (F, Cl, Br, I) on biological activity and physicochemical properties.

- N-(4-halophenyl)maleimides (e.g., fluorine, chlorine, bromine, iodine derivatives): Activity: In studies targeting monoacylglycerol lipase (MGL), halogen size showed minimal impact on inhibitory potency. For example, N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) and N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) exhibited comparable efficacy, suggesting that electronic effects (e.g., electronegativity) may outweigh steric factors in this context . Physicochemical Properties: Iodine’s larger atomic radius increases molecular weight and may reduce solubility in polar solvents compared to lighter halogens.

- N-(4-iodophenyl)-3-phenylbutanamide vs. This contrasts with fluorine, which often enhances metabolic stability via electronegativity without significant steric effects.

Backbone-Modified Analogs

Key Comparison : Variations in the amide backbone and their impact on function.

N-(4-iodophenyl)-β-alanine derivatives :

- These compounds feature a shorter β-alanine backbone (three carbons) instead of the butanamide chain. Studies report antimicrobial activity, with MIC values ranging from 8–32 μg/mL against Gram-positive bacteria . The shorter chain may reduce steric hindrance, facilitating target binding.

- In contrast, the 3-phenyl group in this compound introduces aromatic interactions (π-π stacking) that could enhance binding to hydrophobic protein pockets.

N-(4-(4-benzylpiperazin-1-yl)phenyl)-3-methylbutanamide :

Aromatic Substitution Patterns

Key Comparison : Positional effects of substituents on the phenyl ring.

- N-(3-iodophenyl) vs. N-(4-iodophenyl) derivatives :

Biological Activity

N-(4-iodophenyl)-3-phenylbutanamide, a compound with notable structural characteristics, has garnered attention in recent research for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound this compound exhibits a unique chemical structure that contributes to its biological activity. The presence of the iodine atom and the phenyl groups influences its interaction with biological targets.

Pharmacological Properties

1. Anticancer Activity

Research indicates that derivatives of phenylbutanamide, including this compound, may exhibit anticancer properties. A study focused on phenyl butyric acid derivatives demonstrated potential histone deacetylase 6 (HDAC6) inhibitory activity, which is significant in cancer treatment due to HDAC6's role in tumor progression . The compound's analogs showed varying degrees of cytotoxicity against different cancer cell lines.

2. Quorum Sensing Inhibition

Another area of interest is the compound's potential as a quorum sensing inhibitor (QSI). Compounds with similar structures have been evaluated for their ability to inhibit quorum sensing in marine pathogens such as Vibrio harveyi. These studies suggest that this compound may possess similar QSI properties, which could be beneficial in managing bacterial infections .

3. Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications in the phenyl groups can enhance or diminish the activity against specific targets. For instance, introducing electron-withdrawing groups at certain positions on the aromatic rings has been linked to improved inhibitory effects on quorum sensing .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.